7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
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Overview
Description
7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the compound’s electronic properties, affecting its reactivity.
Substitution: Common in the modification of indole derivatives, substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions: Reagents such as sulfonyl chlorides, alkyl halides, and various catalysts are commonly used in these reactions. Conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole exerts its effects involves binding to specific molecular targets. For instance, it has been shown to interact with the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This interaction can inhibit the receptor’s activity, leading to reduced cancer cell proliferation.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A parent compound with similar structural features but lacking the methyl groups at positions 7 and 9.
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Uniqueness: 7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is unique due to the presence of the methyl groups at positions 7 and 9, which can significantly influence its biological activity and chemical reactivity. These modifications can enhance its potential as an anti-cancer agent compared to its analogs .
Properties
CAS No. |
922511-57-7 |
---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
7,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-5-9(2)13-10-7-14-4-3-11(10)15-12(13)6-8/h5-6,14-15H,3-4,7H2,1-2H3 |
InChI Key |
YLYAEPNZCVSVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(CCNC3)NC2=C1)C |
Origin of Product |
United States |
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